molecular formula C24H22N2O3 B11348510 N-(4-methoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-methoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11348510
M. Wt: 386.4 g/mol
InChI Key: VOYNJNYLPQYBNV-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuran core, which is known for its biological activity, and a pyridine moiety, which is often involved in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst and a boronic acid derivative.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, using a methoxybenzyl chloride and a Lewis acid catalyst.

    Formation of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: The pyridine moiety can coordinate with metal catalysts, enhancing their activity.

Biology

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals due to its biological activity.

Medicine

    Therapeutic Agents: Potential use in the treatment of various diseases due to its biological properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with biological membranes, while the pyridine moiety can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)methyl]-3,6-dimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide
  • N-[(4-Methoxyphenyl)methyl]-3,6-dimethyl-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide

Uniqueness

The unique combination of the methoxyphenyl, pyridine, and benzofuran moieties in N-[(4-Methoxyphenyl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide provides it with distinct chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,6-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-16-7-12-20-17(2)23(29-21(20)14-16)24(27)26(22-6-4-5-13-25-22)15-18-8-10-19(28-3)11-9-18/h4-14H,15H2,1-3H3

InChI Key

VOYNJNYLPQYBNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4)C

Origin of Product

United States

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